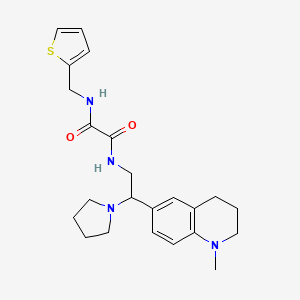

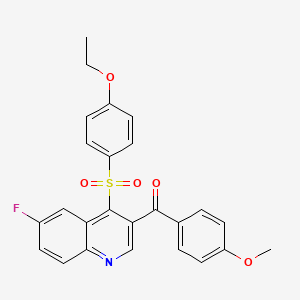

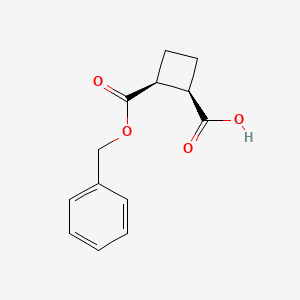

![molecular formula C16H13ClN2O B2398522 (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol CAS No. 88941-49-5](/img/structure/B2398522.png)

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Vue d'ensemble

Description

“(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.

Synthesis Analysis

While there isn’t specific information on the synthesis of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol”, there are related compounds that have been synthesized. For instance, an imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific information on the molecular structure of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is not available .Chemical Reactions Analysis

The specific chemical reactions involving “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” are not available .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, specific information on the physical and chemical properties of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is not available .Applications De Recherche Scientifique

- Imidazole-containing chalcones, like this compound, have demonstrated strong effectiveness against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis .

- Heating related compounds with acyl or sulfonyl chloride led to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .

Antifungal Activity

Cytotoxicity Testing

Antimicrobial Potential

Antibacterial Properties

Green Synthesis

Mécanisme D'action

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

It is believed to interact with its target, nitric oxide synthase, and potentially modulate its activity

Biochemical Pathways

The compound’s interaction with nitric oxide synthase suggests it may influence the nitric oxide pathway. Nitric oxide is a key signaling molecule involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of modulating this pathway can be diverse and depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in cellular physiology . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .

Safety and Hazards

Propriétés

IUPAC Name |

(4-chlorophenyl)-(4-imidazol-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-14-5-1-12(2-6-14)16(20)13-3-7-15(8-4-13)19-10-9-18-11-19/h1-11,16,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGUZODIMGJQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

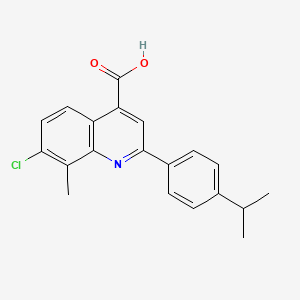

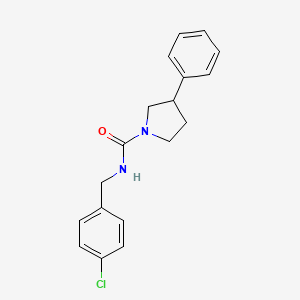

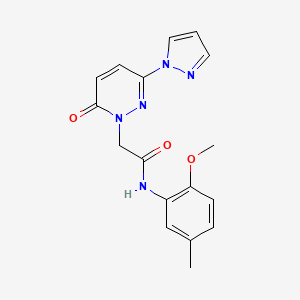

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)

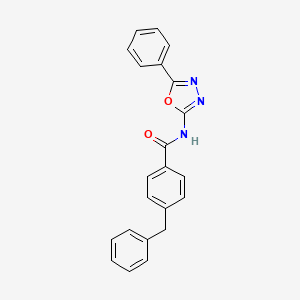

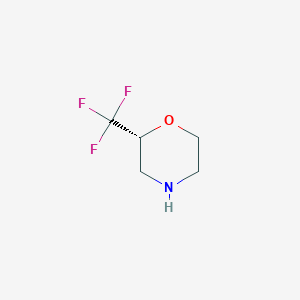

![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)

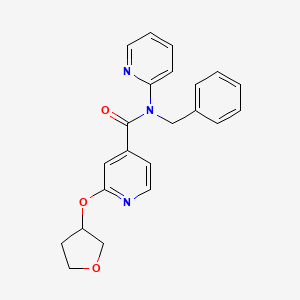

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

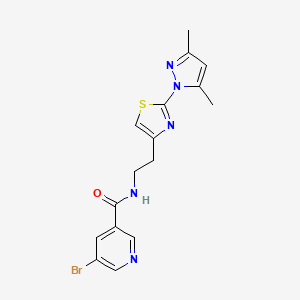

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)